Ethyl 3-(4-chloro-2-nitrophenyl)-2-oxopropanoate
Overview
Description
Ethyl 3-(4-chloro-2-nitrophenyl)-2-oxopropanoate is an organic compound with a complex structure that includes a chloro and nitro group attached to a phenyl ring, an ester group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-chloro-2-nitrophenyl)-2-oxopropanoate typically involves the esterification of 3-(4-chloro-2-nitrophenyl)-2-oxopropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products:
Reduction: Ethyl 3-(4-chloro-2-aminophenyl)-2-oxopropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-(4-chloro-2-nitrophenyl)-2-oxopropanoic acid.
Scientific Research Applications
Ethyl 3-(4-chloro-2-nitrophenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chloro-2-nitrophenyl)-2-oxopropanoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
4-Chloro-2-nitrophenol: Shares the chloro and nitro groups but lacks the ester and ketone functionalities.
Ethyl 3-(4-bromo-2-nitrophenyl)-2-oxopropanoate: Similar structure with a bromo group instead of a chloro group.
Ethyl 3-(4-chloro-2-aminophenyl)-2-oxopropanoate: The reduced form of the compound with an amino group instead of a nitro group.
Uniqueness: Ethyl 3-(4-chloro-2-nitrophenyl)-2-oxopropanoate is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and industry.
Properties
IUPAC Name |
ethyl 3-(4-chloro-2-nitrophenyl)-2-oxopropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO5/c1-2-18-11(15)10(14)5-7-3-4-8(12)6-9(7)13(16)17/h3-4,6H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDZMTDOBOMFFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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